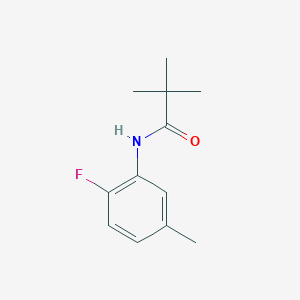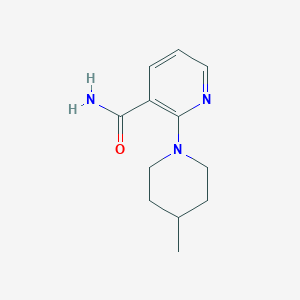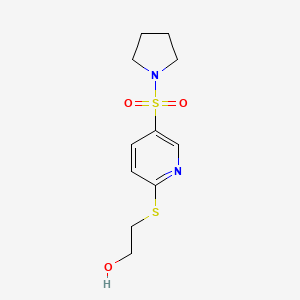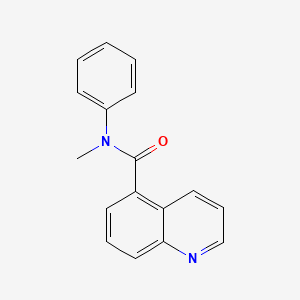
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide, also known as BCF or BAY-73-6691, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide works by binding to a specific protein, called the bromodomain and extraterminal (BET) protein, which plays a crucial role in gene regulation. By binding to the BET protein, this compound prevents it from binding to chromatin, which regulates gene expression. This mechanism of action is what makes this compound a promising therapeutic agent for various diseases.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to regulate glucose metabolism and improve insulin sensitivity. This compound has also been found to have analgesic properties, making it a potential treatment for chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide is that it is a highly selective inhibitor of the BET protein, meaning it targets this protein specifically without affecting other proteins. This specificity makes it a promising therapeutic agent with fewer side effects than other drugs. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide research. One potential application is in the treatment of diabetes, as this compound has been found to regulate glucose metabolism and improve insulin sensitivity. Additionally, this compound could be studied as a potential treatment for neurodegenerative diseases, as it has been found to have neuroprotective properties. Further research can also be done to optimize the synthesis method of this compound and improve its solubility for easier administration in experiments.
Conclusion:
In conclusion, this compound is a promising therapeutic agent with potential applications in various fields of research. Its specificity and mechanism of action make it a promising drug candidate with fewer side effects than other drugs. Further research is needed to fully explore the potential of this compound in treating various diseases and to optimize its synthesis method for easier administration in experiments.
Synthesis Methods
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide can be synthesized using a multi-step process starting with the reaction of cyclopropylmethylamine and 5-bromo-3-furoic acid. This intermediate is then converted to this compound using a coupling reagent and a base. The final product is obtained through purification by column chromatography.
Scientific Research Applications
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and pain management. Studies have shown that this compound has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-3-7(5-13-8)9(12)11-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHZCUQPCKJLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)
![N-[(3-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7476033.png)

![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide](/img/structure/B7476052.png)
![2-[[4-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B7476060.png)




![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)
![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)
